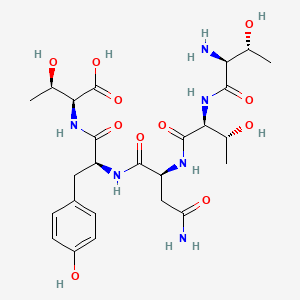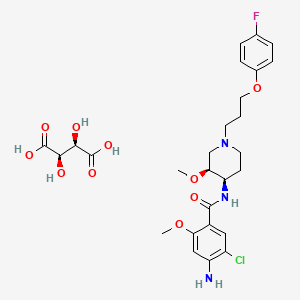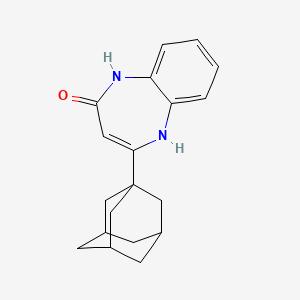
4-(1-Adamantyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Adamantyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one is a compound that belongs to the class of benzodiazepines, which are known for their psychoactive properties. The adamantyl group in its structure provides unique steric and electronic properties, making it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one typically involves the reaction of 1-adamantylamine with a benzodiazepine precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Adamantyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines with various functional groups.
Applications De Recherche Scientifique
4-(1-Adamantyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1-Adamantyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The adamantyl group enhances the compound’s ability to cross the blood-brain barrier, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantylamine: Known for its antiviral and antiparkinsonian properties.
1,5-Benzodiazepin-2-one: A core structure in many benzodiazepine drugs.
Uniqueness
4-(1-Adamantyl)-1,5-dihydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This makes it more effective in crossing the blood-brain barrier and interacting with molecular targets compared to other benzodiazepines.
Propriétés
Numéro CAS |
54012-91-8 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
4-(1-adamantyl)-1,5-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C19H22N2O/c22-18-8-17(20-15-3-1-2-4-16(15)21-18)19-9-12-5-13(10-19)7-14(6-12)11-19/h1-4,8,12-14,20H,5-7,9-11H2,(H,21,22) |
Clé InChI |
MMYXHKSQHBQXHD-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=CC(=O)NC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
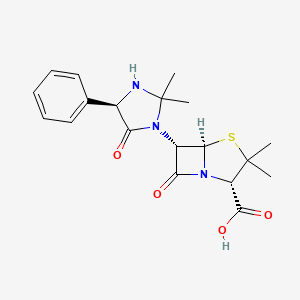



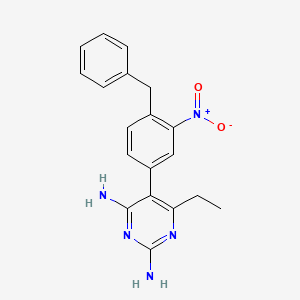
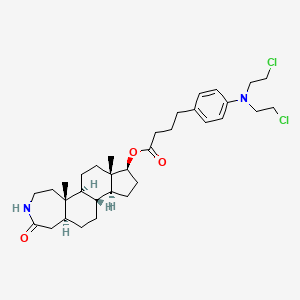
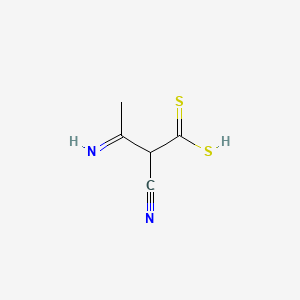
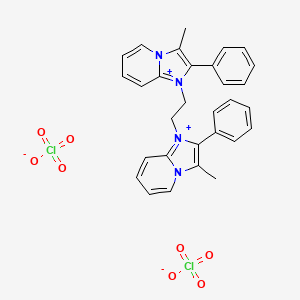
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
